molecular formula C9H10ClNO B3024667 3-(chloromethyl)-N-methylbenzamide CAS No. 123944-75-2

3-(chloromethyl)-N-methylbenzamide

Cat. No. B3024667
CAS RN: 123944-75-2
M. Wt: 183.63 g/mol
InChI Key: WYPCLKWDXUSOEN-UHFFFAOYSA-N
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Description

“3-(chloromethyl)-N-methylbenzamide” is a complex organic compound. Based on its name, it likely contains a benzamide group (a benzene ring attached to a carboxamide group) and a chloromethyl group (a carbon chain with a chlorine atom) .


Synthesis Analysis

While specific synthesis methods for “3-(chloromethyl)-N-methylbenzamide” are not available, similar compounds often involve reactions with carboxylic acids, amides, or chloromethyl groups .


Molecular Structure Analysis

The molecular structure of “3-(chloromethyl)-N-methylbenzamide” would likely involve a benzene ring (from the benzamide), a carboxamide group, and a chloromethyl group .

Scientific Research Applications

Photocatalytic Degradation

  • Application: 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a compound similar to 3-(chloromethyl)-N-methylbenzamide, has been used in studies focusing on photocatalytic degradation. It was investigated in aqueous solutions using titanium dioxide-loaded adsorbent supports as photocatalysts, demonstrating enhanced rates of mineralization and reduced concentration of toxic intermediates in solutions (Torimoto et al., 1996).

Chemical Synthesis and Characterization

  • Application: The synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a structurally related compound, involved various spectroscopic methods. This compound is significant for its N,O-bidentate directing group, suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Drug Development Insights

  • Application: The search for synthetic opioids, including compounds structurally similar to 3-(chloromethyl)-N-methylbenzamide, has provided insights into drug development. This research aims to identify compounds with favorable side-effect profiles and reduced abuse liability (Elliott, Brandt, & Smith, 2016).

Intramolecular Hydrogen Bonding Study

  • Application: Ortho-fluoro- and ortho-chloro-N-methylbenzamides, closely related to 3-(chloromethyl)-N-methylbenzamide, were studied to analyze their conformational behavior. This study helps in understanding how substituents can affect the rigidity and shape of oligomers, which is crucial for the rational design of arylamide foldamers (Galan et al., 2009).

Crystal Structure Analysis

  • Application: The crystal structure of compounds such as m-methylbenzamide, similar to 3-(chloromethyl)-N-methylbenzamide, has been analyzed using X-ray methods. Understanding the crystal structure is fundamental in chemical and pharmaceutical research (OriiSeiki et al., 1963).

Novel Syntheses Approaches

  • Application: Synthesis methods for compounds like N,N-Diethyl-3-methylbenzamide, related to 3-(chloromethyl)-N-methylbenzamide, are explored for educational purposes in organic chemistry, highlighting various synthesis techniques (Habeck, Diop, & Dickman, 2010).

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of 3-(chloromethyl)-N-methylbenzamide have been studied to some extent . The compound demonstrated a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid (ASA). The pharmacokinetic parameters of 3-(chloromethyl)-N-methylbenzamide obtained were as follows: Tmax= 28.9±1.1 min, Cmax = 0.57±0.02 µg/ml, AUCtotal = 66.3±1.0 µg min/ml, Kel = 0.018±0.002 min-1, and T1/2el = 39.4±3.9 min . These findings suggest that the compound is extensively distributed in deep tissues, which is characteristic of highly lipophilic compounds.

Action Environment

The action environment of 3-(chloromethyl)-N-methylbenzamide can influence its efficacy and stability . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.

properties

IUPAC Name

3-(chloromethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPCLKWDXUSOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-N-methylbenzamide

CAS RN

123944-75-2
Record name 3-(chloromethyl)-N-methylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A solution of 3-chloromethylbenzoyl chloride (7.4 g, Aldrich) in DCM (35 ml) was added dropwise at 0° C. over 30 minutes to a stirred mixture of 30% aqu. methylamine (4.5 ml) and triethylamine (3.6 g) in DCM (50 ml). When addition was complete, the mixture was allowed to warm to room temperature over 1 hour with stirring. Further methylamine (0.5 ml) was added and the mixture stirred for a further 10 minutes, then washed with water, 1N aqu. HCl, 1N aqu. NaOH and brine, dried over MgSO4 and evaporated in vacuo to give the desired product as a colourless oil which solidified to a white solid on standing.
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5 g (29.31 mmol) of 3-chloromethylbenzoic acid were suspended in 20 ml of abs. toluene, 5.23 g (43.96 mmol) of thionyl chloride were added dropwise and the mixture was stirred at 90° C. overnight. After cooling to RT, excess thionyl chloride and toluene were evaporated and the residue was dried under high vacuum for 1 h. Under argon, the residue was dissolved in 40 ml of abs. dichloromethane and cooled to 0° C., and 2.18 g (32.24 mmol) of methylamine hydrochloride were added. At 0° C., 7.58 g (58.62 mmol) of N,N-diisopropylethylamine were slowly added dropwise, and the reaction mixture was stirred at 0° C. for 15 min. 100 ml of dichloromethane were added, and the reaction mixture was washed three times with water and once with saturated aqueous sodium chloride solution. The organic phase was dried over sodium sulfate, filtered and concentrated using a rotary evaporator.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
7.58 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
5.23 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 3-(chloromethyl)-benzoic acid (34.1 g, 200 mmol) in toluene (125 mL) was added thionyl chloride (21.9 mL, 300 mmol) at room temperature. The resulting solution was heated at reflux for 15 hours. The reaction mixture was cooled to room temperature and concentrated under vacuum. The resulting oily residue was azeotroped with toluene and dried under high vacuum to obtain the crude acid chloride. To a suspension of the above crude acid chloride (200 mmol) in dichloromethane (400 mL) was added methylamine hydrochloride (14.9 g, 220 mmol) at −5° C. to 0° C. Diisopropylethylamine (69.6 mL, 400 mmol) was added drop-wise over 15-20 minutes at 0° C. After completion of the addition, the mixture was stirred for 45 minutes at 0° C., then warmed to room temperature. After stirring at room temperature for 15 minutes, the reaction mixture was diluted with water (300 mL) and the aqueous layer was extracted with dichloromethane (100 mL). The combined organic layers were washed with brine and dried over anhydrous magnesium sulfate. Filtration and concentration gave the crude solid which was dissolved in toluene at ˜60-70° C. The resulting solution was stored in the refrigerator overnight and the precipitated solids were collected by filtration and then washed with hexanes. After drying in air, 3-(chloromethyl)-N-methyl-benzamide (80%) was isolated as a light yellow solid.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
21.9 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
200 mmol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Quantity
69.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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